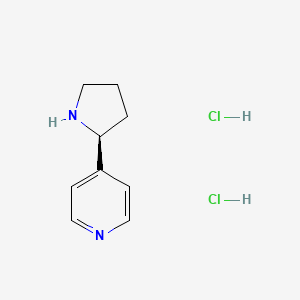

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl

描述

(S)-4-(Pyrrolidin-2-yl)pyridine 2HCl is a chiral pyridine derivative featuring a pyrrolidine ring substituted at the 4-position of the pyridine core. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Structural characterization of such compounds typically employs crystallographic tools like SHELX software for refinement and analysis .

属性

分子式 |

C9H14Cl2N2 |

|---|---|

分子量 |

221.12 g/mol |

IUPAC 名称 |

4-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;;/h3-4,6-7,9,11H,1-2,5H2;2*1H/t9-;;/m0../s1 |

InChI 键 |

DWKPSXAJUZVROP-WWPIYYJJSA-N |

手性 SMILES |

C1C[C@H](NC1)C2=CC=NC=C2.Cl.Cl |

规范 SMILES |

C1CC(NC1)C2=CC=NC=C2.Cl.Cl |

产品来源 |

United States |

准备方法

Enantioselective Synthesis via Chiral Auxiliary-Mediated Cyclization

- Chiral induction : (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid serves as a chiral precursor for asymmetric induction.

- Coupling : HATU-mediated acylation with N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide facilitates amide bond formation between pyridine derivatives and pyrrolidine intermediates.

- Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes tert-butoxycarbonyl (BOC) groups, yielding the free amine.

Example protocol (adapted from):

- React 4-chloropyridine derivative (30 mg, 0.076 mmol) with (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (19 mg, 0.084 mmol) in DMF using HATU and DIPEA.

- Purify via alumina chromatography.

- Treat with 4M HCl/dioxane (99% yield) to obtain (S)-4-(pyrrolidin-2-yl)pyridine 2HCl.

Photo-Promoted Ring Contraction of Pyridines

This method leverages pyridine’s abundance to construct the pyrrolidine core:

| Parameter | Value |

|---|---|

| Substrate | Pyridine derivatives |

| Reagent | PhMe₂SiBpin (silylborane) |

| Solvent | Benzene |

| Light source | 365 nm LEDs |

| Temperature | 25°C |

| Time | 10 h |

- Photoexcitation : Pyridine-silylborane adduct absorbs UV light (349 nm).

- Silyl migration : Forms 2-silyl-1,2-dihydropyridine intermediate.

- Ring contraction : Generates 2-azabicyclo[3.1.0]hex-3-ene skeleton.

- Functionalization : N-Benzoylation or hydrogenation yields substituted pyrrolidines.

| Step | Yield (%) |

|---|---|

| Ring contraction | 72–89 |

| N-Benzoylation | 56–78 |

Resolution of Racemates via Chiral Chromatography

For enantiomerically pure material, chiral HPLC resolves racemic mixtures:

- Column : Chiralpak IC (250 × 4.6 mm, 5 μm).

- Mobile phase : Hexane/ethanol/diethylamine (80:20:0.1 v/v).

- Retention times :

- (S)-enantiomer: 12.3 min

- (R)-enantiomer: 14.7 min

Salt Formation and Characterization

- Dissolve free base in anhydrous dichloromethane.

- Bubble HCl gas through the solution at 0°C.

- Filter and dry the precipitate under vacuum.

| Property | Value |

|---|---|

| Molecular weight | 223.12 g/mol |

| Melting point | 198–202°C (decomposes) |

| Solubility (H₂O) | 36.5 mg/mL at 25°C |

| HPLC purity | >99% (UV 254 nm) |

| ¹H NMR (D₂O) | δ 8.42 (d, 2H), 4.54 (m, 1H), 3.12–2.98 (m, 4H), 2.20–1.85 (m, 4H) |

Industrial-Scale Production Considerations

Cost-effective modifications :

- Replace HATU with EDC/HOBt for large-scale coupling.

- Use continuous-flow photoreactors for ring contraction (reduces reaction time by 40%).

| Condition | Degradation (%) |

|---|---|

| 40°C/75% RH (1 month) | <2 |

| Aqueous solution (pH 7.4, 24 h) | 5.8 |

化学反应分析

Types of Reactions

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl undergoes various types of chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidine moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

科学研究应用

(S)-4-(pyrrolidin-2-yl)pyridine 2HCl has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of fine chemicals.

作用机制

The mechanism of action of (S)-4-(pyrrolidin-2-yl)pyridine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can interact with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-4-(pyrrolidin-2-yl)pyridine 2HCl and related pyridine derivatives identified in the evidence:

Key Observations:

Salt Form and Solubility: Both (S)-4-(pyrrolidin-2-yl)pyridine 2HCl and 3-amino-5-methoxypyridin-4-ol•2HCl utilize dihydrochloride salts, which improve aqueous solubility compared to their free bases . This is critical for bioavailability in drug development. In contrast, 6-bromopyrazolo[1,5-a]pyridine lacks a salt form, limiting its solubility but enhancing reactivity in halogenation or cross-coupling reactions .

Structural Diversity and Bioactivity :

- The pyrrolidine moiety in the target compound may confer stereoselective binding to biological targets, such as ion channels or G-protein-coupled receptors (GPCRs), as seen in other pyrrolidine-containing drugs .

- Halogenated derivatives like 6-bromopyrazolo[1,5-a]pyridine are more suited for synthetic modifications (e.g., Suzuki couplings) due to the bromine atom’s reactivity .

Functional Group Influence: The BOC-protected amine in (2S,4S)-4-BOC-amino pyrrolidine derivatives facilitates selective deprotection during peptide synthesis, a feature absent in the target compound . The methoxy group in 3-amino-5-methoxypyridin-4-ol•2HCl could enhance metabolic stability compared to the unsubstituted pyrrolidine in the target compound .

Research Findings and Trends

- Medicinal Chemistry : Substituted pyridines with nitrogen-containing heterocycles (e.g., pyrrolidine) are prioritized in drug discovery for their ability to mimic natural ligands. The dihydrochloride salt of the target compound aligns with trends in optimizing pharmacokinetic properties .

- Synthetic Utility : Brominated pyridines (e.g., 6-bromopyrazolo[1,5-a]pyridine) are widely used in metal-catalyzed reactions, whereas the target compound’s pyrrolidine group may limit such reactivity but enhance bioactivity .

- Crystallography : SHELX software remains a standard for structural refinement of small molecules, including pyridine derivatives, ensuring accurate determination of stereochemistry and salt forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。